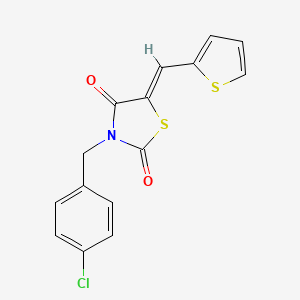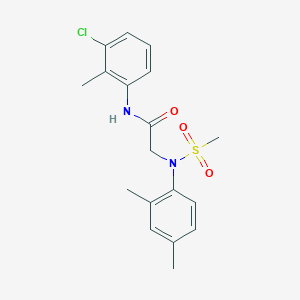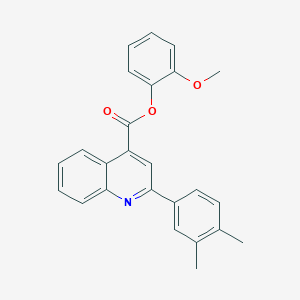
3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione
Übersicht
Beschreibung
3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic properties. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. Activation of PPARγ by 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione leads to increased insulin sensitivity and glucose uptake, as well as decreased inflammation and cell proliferation.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. Additionally, 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in diabetic patients, leading to better glycemic control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is its ability to selectively activate PPARγ, which makes it a potential candidate for the treatment of various diseases. Additionally, 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to have low toxicity and few side effects, making it a safe and well-tolerated drug. However, one of the limitations of 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione is its relatively low potency, which may limit its therapeutic efficacy in some cases. Additionally, 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been found to have variable effects depending on the cell type and disease state, which may complicate its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective PPARγ agonists, which may have better therapeutic efficacy than 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione. Additionally, further research is needed to elucidate the mechanism of action of 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione and its effects on various cell types and disease states. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione in various diseases, including inflammatory diseases, cancer, and diabetes.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic effects. In particular, 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, 3-(4-chlorobenzyl)-5-(2-thienylmethylene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose uptake in diabetic patients.
Eigenschaften
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S2/c16-11-5-3-10(4-6-11)9-17-14(18)13(21-15(17)19)8-12-2-1-7-20-12/h1-8H,9H2/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJYNYJWZBYIGZ-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(4-chlorobenzyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N~2~-benzyl-N~1~-(3-bromophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3678056.png)
![N~1~-(2-fluorophenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3678061.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3678069.png)
![5-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3678071.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide](/img/structure/B3678080.png)
![N-(3-chloro-2-methylphenyl)-2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3678084.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678090.png)
![3-bromo-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B3678097.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3678118.png)

![5-bromo-2-methoxy-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3678131.png)
